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molecular formula C11H18N2O2 B8745680 4-(1-Acetyl-1,2,3,6-tetrahydro-4-pyridinyl)morpholine CAS No. 55459-60-4

4-(1-Acetyl-1,2,3,6-tetrahydro-4-pyridinyl)morpholine

Cat. No. B8745680
M. Wt: 210.27 g/mol
InChI Key: APCKNKIFQGHSES-UHFFFAOYSA-N
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Patent
US09034897B2

Procedure details

According to Scheme 1, step 1: A mixture of morpholine (67.85 g, 0.779 mol), 1-acetyl-4-piperidone (99.95 g, 0.708 mol) and para-toluenesulfonic acid monohydrate (0.366 g, 2.1 mmol) in toluene (300 ml) was heated in a Dean-Stark trap apparatus for 16 h at reflux. Solvents were evaporated in vacuo to give 149 g of 1-(4-morpholin-4-yl-3,6-dihydro-2H-pyridin-1-yl)-ethanone (1) which was used in the next step without any further purification.
Quantity
67.85 g
Type
reactant
Reaction Step One
Quantity
99.95 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[C:7]([N:10]1[CH2:15][CH2:14][C:13](=O)[CH2:12][CH2:11]1)(=[O:9])[CH3:8]>C1(C)C=CC=CC=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[N:1]1([C:13]2[CH2:14][CH2:15][N:10]([C:7](=[O:9])[CH3:8])[CH2:11][CH:12]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
67.85 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
99.95 g
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.366 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated in a Dean-Stark trap apparatus for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
Solvents were evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C=1CCN(CC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 149 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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